1-((3-Bromobenzyl)oxy)-2-isopropoxybenzene
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Overview
Description
1-((3-Bromobenzyl)oxy)-2-isopropoxybenzene is an organic compound with the molecular formula C₁₆H₁₇BrO It is a derivative of benzene, featuring both bromobenzyl and isopropoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromobenzyl)oxy)-2-isopropoxybenzene typically involves the reaction of 3-bromobenzyl chloride with 2-isopropoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromobenzyl)oxy)-2-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-((3-hydroxybenzyl)oxy)-2-isopropoxybenzene.
Scientific Research Applications
1-((3-Bromobenzyl)oxy)-2-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3-Bromobenzyl)oxy)-2-isopropoxybenzene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Bromobenzyl)oxy)-2-methoxybenzene
- 1-((3-Bromobenzyl)oxy)-2-ethoxybenzene
- 1-((3-Bromobenzyl)oxy)-2-propoxybenzene
Uniqueness
1-((3-Bromobenzyl)oxy)-2-isopropoxybenzene is unique due to the presence of both bromobenzyl and isopropoxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The isopropoxy group, in particular, can influence the compound’s solubility, stability, and interaction with other molecules.
Properties
IUPAC Name |
1-bromo-3-[(2-propan-2-yloxyphenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO2/c1-12(2)19-16-9-4-3-8-15(16)18-11-13-6-5-7-14(17)10-13/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLIHTWZDNKLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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